N-Methyl-N-(2-acetoxyacetyl)tamoxifen
Description
N-Methyl-N-(2-acetoxyacetyl)tamoxifen (CAS: 1076198-47-4) is a structural analogue of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer treatment and prevention . The compound features a modified side chain where the dimethylamino group of tamoxifen is replaced with an N-methyl-N-(2-acetoxyacetyl) moiety (molecular formula: C₂₉H₃₁NO₄; molecular weight: 457.56 g/mol) . This modification aims to alter metabolic stability, receptor binding, and biological activity.
Properties
Molecular Formula |
C29H31NO4 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
[2-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl-methylamino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3 |
InChI Key |
YFZOMDVVUXMWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Tamoxifen
Key structural analogues of tamoxifen include:
- Tamoxifen (1): Parent compound with a dimethylaminoethyl side chain.
- 4-Hydroxytamoxifen (3) : Active metabolite with enhanced estrogen receptor (ER) binding affinity.
- N-Methyl-N-(2,2,2-trifluoroethyl)tamoxifen (10) : Side chain modified with a trifluoroethyl group .
- N-Methyl-N-(2-hydroxyethyl)tamoxifen (CAS: 77214-91-6) : Features a hydroxyethyl group instead of acetoxyacetyl .
- N-Acyl analogues (15–17) : Includes trifluoroacetyl (15), acetyl (16), and formyl (17) derivatives .
Metabolic Stability and Receptor Binding
Table 1: Comparative Metabolism and Receptor Binding Affinity (RBA)
*Inference based on structural similarity to Compound 10, which resists metabolic degradation due to reduced side-chain basicity .
Key Findings:
- Reduced Basicity and Metabolism: The trifluoroethyl (Compound 10) and acetoxyacetyl modifications reduce side-chain basicity, leading to metabolic stability.
- Impact on Receptor Binding : Lower basicity correlates with reduced RBA. Compound 10 and its 4-hydroxy derivative (18) exhibit 5-fold lower RBA compared to tamoxifen and 4-hydroxytamoxifen, respectively .
- Biological Potency : Despite maintaining antiestrogenicity, Compound 10 is less potent than tamoxifen in inhibiting MCF-7 cell growth .
Pharmacokinetic and Toxicity Profiles
Table 2: Distribution and Toxicity Comparisons
4-Hydroxy metabolites show higher ER affinity but lower adduct formation compared to tamoxifen .
*Structural resistance to metabolism may reduce activation into DNA-reactive intermediates .
Key Findings:
- Protein Binding : Tamoxifen and its major metabolites exhibit >98% protein binding, limiting free drug availability .
- Genotoxicity: Tamoxifen forms DNA adducts (e.g., α-(N²-deoxyguanosinyl)tamoxifen) in hepatic and endometrial tissues, linked to carcinogenic risk . Modifications like acetoxyacetyl may mitigate this by reducing metabolic activation.
Clinical and Research Implications
- Therapeutic Potential: While tamoxifen remains clinically effective, its analogues with modified side chains (e.g., acetoxyacetyl) show reduced potency and metabolic activation, making them less suitable for therapeutic use .
- Research Utility : this compound serves as a tool to study structure-activity relationships and metabolic pathways of SERMs .
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